molecular formula C21H22ClN3O2 B11185454 3-(4-Benzylpiperazin-1-yl)-1-(2-chlorophenyl)pyrrolidine-2,5-dione

3-(4-Benzylpiperazin-1-yl)-1-(2-chlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11185454
M. Wt: 383.9 g/mol
InChI Key: VFQZKLFWSXNIKG-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-(2-chlorophenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, substituted with a 2-chlorophenyl group and a 4-benzylpiperazin-1-yl moiety. The presence of these functional groups imparts distinctive chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(2-chlorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidine-2,5-dione core.

    Attachment of the 4-Benzylpiperazin-1-yl Moiety: This is usually accomplished through a nucleophilic substitution or coupling reaction, where the piperazine derivative is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-1-(2-chlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study in reaction mechanism research.

    Biology: It has been investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Preliminary studies suggest that the compound may have pharmacological properties, making it a candidate for drug development.

    Industry: The compound’s reactivity and functional groups make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(2-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the 2-chlorophenyl group.

    3-(4-Methylpiperazin-1-yl)-1-(2-chlorophenyl)pyrrolidine-2,5-dione: Similar structure but has a methyl group instead of a benzyl group.

Uniqueness

3-(4-Benzylpiperazin-1-yl)-1-(2-chlorophenyl)pyrrolidine-2,5-dione is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity

Properties

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(2-chlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H22ClN3O2/c22-17-8-4-5-9-18(17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-6-2-1-3-7-16/h1-9,19H,10-15H2

InChI Key

VFQZKLFWSXNIKG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4Cl

Origin of Product

United States

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